molecular formula C14H20N2O3S B3007991 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide CAS No. 922106-02-3

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Cat. No.: B3007991
CAS No.: 922106-02-3
M. Wt: 296.39
InChI Key: APAPTWSDZSJNIE-UHFFFAOYSA-N
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Description

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel functionalized N-sulfonates containing quinolyl functional groups has been explored, with these compounds demonstrating potential biological activities including antimicrobial and antifungal activities. For instance, quaternary ammonium salts derived from quinolyl groups have shown high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. This indicates the significance of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Organic Synthesis

N-sulfonated Brönsted acidic catalysts have been developed to promote the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. These catalysts facilitate the production of hexahydroquinolines, offering an efficient method for synthesizing complex organic molecules with potential applications in drug development and other areas of organic chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).

Chelating Properties

Research into sulfonamidoquinolines has highlighted their chelating properties with divalent metals, which are crucial for developing new materials and reagents in analytical chemistry. These compounds can form complexes with metals such as Cu2+, Co2+, Ni2+, and Zn2+, offering a basis for innovations in material science and chemical sensing technologies (Nakamura et al., 1984).

Material Science and Surface Chemistry

The synthesis of zwitterionic gemini surfactants from sulfobetaine-type compounds, including those related to tetrahydroquinoline derivatives, has been investigated for their surface-active properties. These surfactants exhibit unique physicochemical properties, such as forming very small micelles and varying adsorption rates, making them useful in a wide range of applications from drug delivery systems to environmental remediation (Yoshimura et al., 2006).

Safety and Hazards

While specific safety data for this compound was not found, similar compounds can pose hazards such as skin and eye irritation, and respiratory issues .

Mechanism of Action

Target of Action

Similar compounds have been used in fragment-based covalent ligand discovery . These compounds can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Mode of Action

It’s worth noting that similar compounds have been used as electrophiles in fragment-based covalent ligand discovery . This suggests that the compound may interact with its targets through a covalent bond, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been used for targeted protein degradation , which suggests that the compound may affect protein synthesis and degradation pathways.

Result of Action

If the compound is indeed used for targeted protein degradation , it could lead to the reduction or elimination of specific proteins within the cell, potentially altering cellular functions.

Properties

IUPAC Name

2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10(2)9-20(18,19)15-12-5-6-13-11(8-12)4-7-14(17)16(13)3/h5-6,8,10,15H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAPTWSDZSJNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.